molecular formula C6H5BrINO B1278952 2-Bromo-6-iodo-3-methoxypyridine CAS No. 321535-37-9

2-Bromo-6-iodo-3-methoxypyridine

Cat. No.: B1278952
CAS No.: 321535-37-9
M. Wt: 313.92 g/mol
InChI Key: LHDNVVCKJSWJKM-UHFFFAOYSA-N
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Description

2-Bromo-6-iodo-3-methoxypyridine is an organic compound with the molecular formula C6H5BrINO. It is a derivative of pyridine, characterized by the presence of bromine, iodine, and methoxy groups at specific positions on the pyridine ring. This compound is typically a colorless to pale yellow solid and is soluble in organic solvents such as dimethyl sulfoxide and dichloromethane .

Preparation Methods

The synthesis of 2-Bromo-6-iodo-3-methoxypyridine involves multiple steps:

These reactions typically require specific conditions such as the use of inert gases (e.g., nitrogen or argon) and controlled temperatures (2–8°C) to ensure the stability and purity of the final product .

Chemical Reactions Analysis

2-Bromo-6-iodo-3-methoxypyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Bromo-6-iodo-3-methoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-iodo-3-methoxypyridine involves its interaction with specific molecular targets, depending on the context of its use. In coupling reactions, for example, the compound acts as a substrate that undergoes oxidative addition and transmetalation processes, facilitated by palladium catalysts. These reactions lead to the formation of new carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules .

Comparison with Similar Compounds

2-Bromo-6-iodo-3-methoxypyridine can be compared with other halogenated pyridine derivatives:

  • 2-Bromo-4-iodo-3-methoxypyridine
  • 2-Bromo-5-iodo-3-methoxypyridine
  • 5-Bromo-2-iodo-3-methoxypyridine
  • 6-Iodo-2,3-dimethoxypyridine
  • 3-Iodo-4-methoxypyridine
  • 2-Iodo-5-methoxypyridine

These compounds share similar structural features but differ in the positions of the halogen and methoxy groups. The unique arrangement of these groups in this compound imparts distinct reactivity and properties, making it valuable for specific synthetic applications.

Properties

IUPAC Name

2-bromo-6-iodo-3-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrINO/c1-10-4-2-3-5(8)9-6(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDNVVCKJSWJKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20455194
Record name 2-Bromo-6-iodo-3-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321535-37-9
Record name 2-Bromo-6-iodo-3-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Add K2CO2 (6.22 g, 45.1 mmol) and methyl iodide (24.6 g, 10.77 mL, 173.3 mmol) to 2-bromo-6-iodopyridin-3-ol, 2 (14.9 g, 49.5 mmol), dissolved in DMF (30 mL). Heat the reaction medium at 100° C. for 2 h, then leave it to cool to room temperature. Then stop the reaction with H2O and stir it for a further 30 min. The precipitate is then filtered, washed with H2O and dried in air to give 3 (15.7 g, 100%) in solid form, light brown: 1H NMR (CDCl3) δ 7.61 (d, 1H, J=8.4 Hz), 6.86 (d, 1H, J=8.4 Hz), 3.93 (s, 3H); m/z obs.=314 (M+1), 315.
[Compound]
Name
K2CO2
Quantity
6.22 g
Type
reactant
Reaction Step One
Quantity
10.77 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
14.9 g
Type
reactant
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Name
Quantity
0 (± 1) mol
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reactant
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Name
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30 mL
Type
solvent
Reaction Step Three
Name
Yield
100%

Synthesis routes and methods II

Procedure details

2-Bromo-6-iodo-pyridin-3-ol (2.98 g) is dissolved in N,N-dimethylformamide (140 ml) and thereto are added cesium carbonate (16.3 g) and methyl iodide (1.25 mL) and the mixture is stirred at room temperature overnight. To the reaction solution are added water and ethyl acetate, and the mixture is separated, and the organic layer is washed with a saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure. The resulting residue is purified by silica gel column chromatography (hexane:ethyl acetate=19:1→4:1) to give 2-bromo-6-iodo-3-methoxy-pyridine (2.45 g). MS (m/z): 314/316 [M+H]+
Quantity
2.98 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Name
cesium carbonate
Quantity
16.3 g
Type
reactant
Reaction Step Two
Quantity
1.25 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

To a solution of 2-bromo-3-hydroxy-6-iodopyridine (11-2, 40 g, 133 mmol) in DMF (80 ml) was added K2CO3 (16.77 g, 121 mmol) and methyl iodide (66.3 g, 467 mmol). The system was stirred for 45 minutes at 100° C., cooled to room temperature and then treated with water (650 mL) and stirred for 0.5 h. The resulting solids that precipitated from solution were isolated by filtration and dried to give the title compound (11-3) as a pale brown solid. ESI+MS C6H5BrINO: 313.8 found, 313.9 required.
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
16.77 g
Type
reactant
Reaction Step One
Quantity
66.3 g
Type
reactant
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80 mL
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solvent
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650 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-Bromo-6-iodo-3-methoxypyridine a useful compound in organic synthesis?

A1: this compound is a versatile building block in organic synthesis due to its ability to undergo selective Suzuki reactions. [] The presence of two different halogen atoms (bromine and iodine) with varying reactivity allows for sequential functionalization. This selectivity is valuable for the controlled synthesis of complex molecules, particularly aryl-substituted pyridines, which are important structural motifs in various pharmaceuticals and agrochemicals.

Q2: Can you elaborate on the selective Suzuki reactions of this compound as highlighted in the research?

A2: The research by [] demonstrates that this compound can be selectively arylated via Suzuki reactions. The authors successfully synthesized both mono-arylated and terarylated derivatives. This selectivity is attributed to the higher reactivity of the iodine atom compared to the bromine atom under the employed reaction conditions. By adjusting the reaction conditions and stoichiometry, researchers can control the degree of arylation, making this compound a powerful tool for synthesizing diverse pyridine derivatives. []

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